Melting Point Elevation as a Proxy for Crystallinity and Thermal Budget: 4-((4-Ethynylphenyl)ethynyl)aniline vs. p‑Ethynylaniline and Bis‑amine Congeners
4-((4-Ethynylphenyl)ethynyl)aniline exhibits a melting point of 202–203 °C, which is approximately 100 °C higher than that of the simpler mono‑alkyne aniline building block 4‑ethynylaniline (98–102 °C) . The symmetric diamine 4,4′-(ethyne-1,2-diyl)dianiline melts at an even higher temperature of 238–242 °C; however, it lacks the critical terminal ethynyl group, limiting its synthetic utility . This intermediate melting range of the target compound reflects an optimal balance between thermal robustness and processability, which is essential for vacuum‑deposited organic thin films and high‑temperature polycondensation reactions.
| Evidence Dimension | Melting point (differential scanning calorimetry / capillary) |
|---|---|
| Target Compound Data | 202–203 °C |
| Comparator Or Baseline | 4-Ethynylaniline (98–102 °C); 4,4′-(Ethyne-1,2-diyl)dianiline (238–242 °C) |
| Quantified Difference | ΔTₘ ≈ +100 °C vs. 4-ethynylaniline; ΔTₘ ≈ −36 °C vs. the bis‑amine |
| Conditions | Solid crystalline powder; vendor‑reported melting point (Fluorochem, TCI). |
Why This Matters
A melting point above 200 °C ensures morphological stability during device operation and high‑temperature curing, while the retention of the terminal alkyne enables further chain extension—a combination not offered by the comparator compounds.
